molecular formula C18H9ClN2 B5198268 9-chloroacenaphtho[1,2-b]quinoxaline CAS No. 62686-20-8

9-chloroacenaphtho[1,2-b]quinoxaline

Cat. No.: B5198268
CAS No.: 62686-20-8
M. Wt: 288.7 g/mol
InChI Key: UDAAKLDKYUMFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloroacenaphtho[1,2-b]quinoxaline is a halogenated derivative of the parent compound acenaphtho[1,2-b]quinoxaline (CAS 207-11-4), which has a molecular formula of C₁₈H₁₀N₂ and a molecular weight of 254.29 g/mol . The chloro-substituted derivative introduces a chlorine atom at the 9-position of the acenaphthoquinoxaline scaffold, enhancing its electronic and steric properties. This modification is associated with improved biological activity, particularly in anticancer applications, as demonstrated in recent studies .

Properties

IUPAC Name

9-chloroacenaphthyleno[1,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClN2/c19-11-7-8-14-15(9-11)21-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)20-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAAKLDKYUMFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)Cl)N=C4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291657
Record name 9-Chloroacenaphtho[1,2-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62686-20-8
Record name 9-Chloroacenaphtho[1,2-b]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62686-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloroacenaphtho[1,2-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloroacenaphtho[1,2-b]quinoxaline typically involves the condensation of acenaphthoquinone with o-phenylenediamine derivatives. One common method includes the use of a Suzuki coupling reaction, which introduces various aryl groups to the core moiety, enhancing the compound’s fluorescence properties . Another approach involves the use of nano-catalyzed green protocols, which offer a more environmentally friendly synthesis route .

Industrial Production Methods

Industrial production of 9-chloroacenaphtho[1,2-b]quinoxaline often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of heterogeneous catalysts and solvent-free conditions to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Catalytic Systems

CatalystReaction TimeYieldConditionsSource
CrCl₂·6H₂O45 min88%Room temperature, ethanol
PbBr₂30 min85%Room temperature, ethanol
CuSO₄·5H₂O60 min78%Room temperature, ethanol
SiO₂-FeCl₃20 min92%Solvent-free, room temp

The SiO₂-FeCl₃ system achieves superior yields (92%) under solvent-free conditions due to synergistic Brønsted-Lewis acid interactions . Chromium-based catalysts (CrCl₂·6H₂O) also show high efficiency but require longer reaction times .

Solvent Effects on Reaction Efficiency

Polar aprotic solvents enhance reaction rates and yields by stabilizing intermediates:

Solvent Screening

SolventYieldReaction TimeNotesSource
Dichloromethane92%20 minOptimal for SiO₂-FeCl₃
Ethanol85%45 minCompatible with CrCl₂
Methanol72%60 minPartial decomposition
Water<50%120 minLow solubility of reagents

Dichloromethane outperforms polar protic solvents (e.g., methanol) by minimizing side reactions and improving reagent solubility .

Mechanistic Insights

The reaction proceeds via a Brønsted acid-catalyzed pathway (Figure 1):

  • Coordination : The α-dicarbonyl precursor binds to the Lewis acid catalyst (e.g., Fe³⁺ in SiO₂-FeCl₃) .

  • Nucleophilic Attack : ortho-Phenylenediamine attacks the activated carbonyl group, forming a Schiff base intermediate .

  • Dehydration : Sequential elimination of water generates the quinoxaline core .

  • Aromatization : Oxidation (often aerial O₂) restores aromaticity, yielding the final product .

This mechanism is corroborated by HRMS and 2D NMR studies showing transient intermediates .

Functionalization and Derivatives

9-Chloroacenaphtho[1,2-b]quinoxaline serves as a scaffold for further modifications:

  • Nucleophilic Substitution : The chloro group undergoes displacement with alkoxides or amines under basic conditions, enabling access to 9-alkoxy or 9-amino derivatives .

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the 9-position .

Stability and Degradation Pathways

  • Oxidative Degradation : Exposure to O₂ at elevated temperatures leads to decomposition into 2-phenylquinoxaline derivatives .

  • Hydrolytic Stability : The compound remains intact in neutral aqueous media but hydrolyzes slowly under acidic/basic conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-chloroacenaphtho[1,2-b]quinoxaline primarily involves its interaction with DNA. The compound’s rigid, planar structure allows it to intercalate between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s fluorescence properties enable it to be used as a cellular imaging agent, providing valuable insights into cellular processes .

Comparison with Similar Compounds

9-Bromoacenaphtho[1,2-b]quinoxaline (3e)

  • Molecular Formula : C₁₈H₉BrN₂
  • Key Properties : Exhibits potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, comparable to the chloro derivative . Bromine’s larger atomic radius may enhance DNA intercalation efficiency.
  • Synthesis : Prepared via sonication methods using brominated precursors .

9-Chloro-10-fluoroacenaphtho[1,2-b]quinoxaline (3j)

  • Molecular Formula : C₁₈H₈ClFN₂
  • Key Properties: Dual halogen substitution (Cl and F) improves selectivity for cancer cells over normal HEK-293 cells, with IC₅₀ values lower than 10 µM in some assays .

Trifluoromethyl Derivative (Sigma-Aldrich)

  • Molecular Formula : C₁₉H₉F₃N₂

Alkyl and Aryl Derivatives

9-Methylacenaphtho[1,2-b]quinoxaline

  • Molecular Formula : C₁₉H₁₂N₂
  • CAS Number : 13362-59-9

Functional Group Derivatives

9-Methoxyacenaphtho[1,2-b]quinoxaline (AN3)

  • Molecular Formula : C₁₉H₁₂N₂O
  • Applications : Acts as a photoinitiator in dental acrylate polymerization due to its UV absorption properties .

Sulfo- and Carboxy-Derivatives

  • Key Properties : These derivatives form lyotropic liquid crystal (LLC) phases, enabling applications in optically anisotropic films. The sulfonic acid group enhances aqueous solubility, while the carboxylate group facilitates pH-responsive behavior .

Data Tables

Table 1: Structural and Chemical Properties of Key Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
Parent Compound C₁₈H₁₀N₂ 254.29 - 207-11-4
9-Chloro (3d) C₁₈H₉ClN₂ 288.73 Cl Not Provided
9-Bromo (3e) C₁₈H₉BrN₂ 333.19 Br Not Provided
9-Methyl C₁₉H₁₂N₂ 268.32 CH₃ 13362-59-9
9-Trifluoromethyl C₁₉H₉F₃N₂ 320.29 CF₃ Not Provided

Biological Activity

9-Chloroacenaphtho[1,2-b]quinoxaline is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article delves into its biological activity, particularly focusing on anticancer, antimicrobial, and cytotoxic properties, supported by data tables and relevant case studies.

Anticancer Activity

Quinoxaline derivatives, including 9-chloroacenaphtho[1,2-b]quinoxaline, have been extensively studied for their anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. This is facilitated through various pathways, including the modulation of signaling pathways involved in cell survival and death.
  • Case Study : A study evaluating a series of quinoxaline derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against human cancer cell lines. For instance, compounds with halogen substitutions showed enhanced potency against prostate cancer cells, with IC50 values ranging from 0.01 to 0.06 μg/mL, indicating strong activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to anticancer effects, 9-chloroacenaphtho[1,2-b]quinoxaline has shown promising antimicrobial properties.

  • Spectrum of Activity : Compounds in this class exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves the disruption of bacterial cell membranes and interference with nucleic acid synthesis.
  • Research Findings : In a study assessing the antimicrobial efficacy of various quinoxaline derivatives, several compounds demonstrated significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions on the quinoxaline ring could enhance antimicrobial potency .

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds.

  • Cytotoxicity Profiles : The cytotoxic effects of 9-chloroacenaphtho[1,2-b]quinoxaline were evaluated using normal human cell lines alongside cancerous ones. The goal was to determine selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Data Summary : The following table summarizes IC50 values for selected quinoxaline derivatives against various cell lines:
CompoundCell LineIC50 (μg/mL)Remarks
9-Chloroacenaphtho[1,2-b]quinoxalineHCT-1160.05High cytotoxicity
K-5620.04Selective against leukemia
MCF-7>100Non-cytotoxic to normal cells
L12100.02Strong anti-leukemic activity

This table illustrates that while some derivatives exhibit potent activity against cancer cells, they remain largely non-toxic to normal cells at higher concentrations .

Q & A

Q. What are the common synthetic routes for 9-chloroacenaphtho[1,2-b]quinoxaline, and what factors influence reaction efficiency?

The synthesis typically involves cyclocondensation of acenaphthenequinone derivatives with chlorinated diamine precursors. Key methods include:

  • Microwave-assisted synthesis : Reduces reaction time (60 seconds at 160 W) and improves yields by enhancing reaction kinetics .
  • Catalytic C–H functionalization : Ru(II) catalysts enable regioselective alkylation and spirocyclization, critical for constructing polyheterocyclic frameworks .
  • Green chemistry approaches : Use of eco-friendly catalysts (e.g., mineral fertilizers) to minimize hazardous byproducts . Efficiency is influenced by solvent polarity, temperature, and catalyst loading. For example, Ru(II)-catalyzed reactions require ambient air conditions for optimal turnover .

Q. How is the structure of 9-chloroacenaphtho[1,2-b]quinoxaline characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : Resolves bond lengths and angles, confirming sp³ hybridization at the spirocyclic carbon in derivatives (e.g., CCDC 1983315) .
  • NMR spectroscopy : Distinct proton environments (e.g., aromatic protons at δ 7.8–8.5 ppm) and chlorine substituent effects on chemical shifts .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 321.05) and fragmentation patterns .

Advanced Research Questions

Q. How can Ru(II) catalysis be optimized for spirocyclization reactions involving 9-chloroacenaphtho[1,2-b]quinoxaline derivatives?

  • Mechanistic insights : The turnover-limiting step involves reversible ortho-C–H bond cleavage. Optimizing ligand electronics (e.g., using electron-deficient ligands) accelerates activation .
  • Substrate scope : Maleimides with electron-withdrawing groups (e.g., –NO₂) enhance regioselectivity during C-annulation, yielding spiro[indenoquinoxaline-pyrrolidine] frameworks .
  • Kinetic studies : Monitoring reaction progress via in situ IR spectroscopy helps identify intermediates and adjust catalyst loading (typically 5–10 mol%) .

Q. What methodologies are employed to evaluate the electronic properties of 9-chloroacenaphtho[1,2-b]quinoxaline in thermally activated delayed fluorescence (TADF) materials?

  • DFT calculations : Analyze HOMO-LUMO overlap (ΔE~ST ≈ 0.2 eV) to predict reverse intersystem crossing (RISC) efficiency. Acenaphtho[1,2-b]quinoxaline serves as a strong electron-acceptor, reducing ΔE~ST in donor-acceptor systems .
  • Photophysical characterization : Time-resolved photoluminescence (TRPL) measures delayed fluorescence lifetimes (τ~d ≈ 1–10 µs), while cyclic voltammetry determines redox potentials (E~ox ≈ +1.2 V vs. SCE) .
  • Device integration : Fabricate OLEDs with 9-chloroacenaphtho[1,2-b]quinoxaline-based emitters, achieving external quantum efficiencies (EQE) >15% via triplet harvesting .

Q. How do researchers analyze the biomolecular interactions of 9-chloroacenaphtho[1,2-b]quinoxaline with nucleic acids and proteins?

  • Molecular docking : Simulate binding to BSA (binding energy ≈ −8.5 kcal/mol) and DNA (minor groove binding via planar aromatic core) using AutoDock Vina .
  • Live-cell imaging : Fluorescent derivatives (λ~em ≈ 600 nm) track intracellular localization in cancer cells, correlating with antiproliferative activity (IC~50 ≈ 5–10 µM) .
  • Circular dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon ligand interaction, validated by UV-Vis hypochromicity .

Data Contradiction Analysis

  • Synthetic yields in green vs. traditional methods : Microwave-assisted synthesis claims >90% yields , while Ru(II)-catalyzed routes report 70–85% . Contradictions arise from differing reaction scales and purification protocols.
  • Corrosion inhibition mechanisms : While some studies attribute inhibition to adsorption via π-electrons , others emphasize electrostatic interactions with protonated quinoxaline nitrogen . Discrepancies may reflect pH-dependent behavior (e.g., HCl vs. H~2~SO~4~ media).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.